3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide
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Overview
Description
3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.
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Scientific Research Applications
Chromen Derivatives in Pharmaceutical Research
Chromen derivatives, including those related to the chemical structure of "3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide," are of significant interest in pharmaceutical research. These compounds are core structures of secondary metabolites with considerable pharmacological importance. For instance, studies on 6H-Benzo[c]chromen-6-ones, which share a part of the structural motif, reveal their use as secondary metabolites and their pharmacological significance (Mazimba, 2016). These synthetic procedures aim to produce compounds that could serve as key ingredients in drugs due to their bioactive properties.
Potential for Anti-inflammatory Applications
Isoflavones, a class of compounds that also include chromen structures, are noted for their natural anti-inflammatory agents. These compounds, found in dietary sources, have been extensively researched for their therapeutic activities, including anti-inflammatory, antioxidative, and chemopreventive effects. The relevance of this research lies in the structural similarities and potential biological activities that "this compound" might exhibit, suggesting its possible application in developing anti-inflammatory treatments (Danciu et al., 2018).
Mechanism of Action
Target of Action
“3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide” is an amide derivative. Amides are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
The mode of action of amides can vary greatly depending on their structure and the target they interact with. They can act as both an acid and a base due to the electron withdrawing and resonance effects associated with the carbonyl group .
Biochemical Pathways
The compound contains a chromene moiety, which is found in many bioactive compounds. Chromene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The presence of the amide group could influence its solubility and permeability, which are key factors in drug absorption and distribution .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence multiple cellular processes .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, amides are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group .
Properties
IUPAC Name |
3-methyl-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-17(23)22-21-18(15-9-5-4-6-10-15)19(24)16-11-7-8-14(3)20(16)25-21/h4-11,13H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAFOSQNKAPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.